molecular formula C10H8ClF3N4O2 B12340607 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12340607
M. Wt: 308.64 g/mol
InChI Key: NTIWXLSLLIGNGX-VMPITWQZSA-N
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Description

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine involves several steps. The synthetic route typically includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with nitromethane and imidazolidine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Properties

Molecular Formula

C10H8ClF3N4O2

Molecular Weight

308.64 g/mol

IUPAC Name

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2/b8-5+

InChI Key

NTIWXLSLLIGNGX-VMPITWQZSA-N

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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